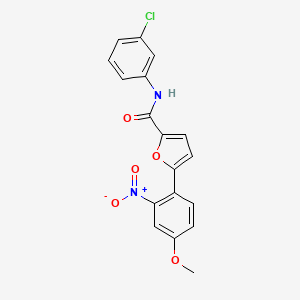

![molecular formula C15H16N6 B2409767 6-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 2380141-79-5](/img/structure/B2409767.png)

6-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile, also known as MPPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

Scientific Research Applications

Synthesis and Biological Activity

6-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile and its derivatives have been synthesized and evaluated for their biological activities. For instance, a study by Parveen et al. (2017) synthesized compounds with chromene and quinoline moieties, attached with pyrimidine and piperazine, showing enhanced anti-proliferative activities (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017). Similarly, Ahmed and Shehta (2018) synthesized novel pyrimidines with antibacterial activity (Ahmed & Shehta, 2018).

Serotonin Receptor Antagonism

Compounds including 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile were developed as serotonin 5-HT3 receptor antagonists. Mahesh et al. (2004) reported the synthesis of these compounds showing potential for 5-HT3 receptor antagonism (Mahesh, Perumal, & Pandi, 2004).

Molecular Docking and Antimicrobial Activity

Flefel et al. (2018) reported the synthesis of novel pyridine and fused pyridine derivatives, showing moderate to good binding energies in molecular docking screenings. These compounds exhibited antimicrobial and antioxidant activity (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Structure-Activity Relationship in 5-HT7 Receptor Antagonists

A study by Strekowski et al. (2016) synthesized a series of piperazin-1-yl substituted heterobiaryls as 5-HT7 receptor antagonists. The research focused on understanding how structural changes affect 5-HT7 binding affinity (Strekowski et al., 2016).

Heterocyclization and Substituent Effects

Krinochkin et al. (2017) studied the heterocyclization of substituted pyridine-2-carbaldehydes, revealing how different substituents affect the formation of triazines and triazine oxides (Krinochkin et al., 2017).

Synthesis and Antimicrobial Screening

Bhat and Begum (2021) synthesized and characterized pyrimidine carbonitrile derivatives. The study included an evaluation of antimicrobial activity against various bacterial and fungal strains (Bhat & Begum, 2021).

Mechanism of Action

Target of Action

Similar compounds have been found to targetMycobacterium tuberculosis H37Ra and DNA gyrase , which play crucial roles in bacterial replication and DNA supercoiling, respectively.

Mode of Action

It’s suggested that similar compounds may interact with their targets, leading toinhibition of bacterial replication or alteration of DNA supercoiling .

Biochemical Pathways

Based on the potential targets, it can be inferred that the compound may affect thebacterial replication pathway and the DNA supercoiling process .

Result of Action

Similar compounds have shown significant activity againstMycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

properties

IUPAC Name |

6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6/c1-12-9-17-11-19-15(12)21-6-4-20(5-7-21)14-3-2-13(8-16)10-18-14/h2-3,9-11H,4-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWIAUUNKQNJBHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN=C1N2CCN(CC2)C3=NC=C(C=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-4-[4-(3-methylphenyl)piperazin-1-yl]-6-pyridin-2-ylpyrimidine](/img/structure/B2409688.png)

![N-(3-chlorophenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2409689.png)

![4-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide](/img/structure/B2409692.png)

![N-(3-acetamidophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2409693.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2409696.png)

![Ethyl 2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetate](/img/structure/B2409697.png)

![3-[4-(Acetylamino)phenyl]-3-methylbutanoic acid](/img/structure/B2409700.png)

![3-(4-propoxyphenyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2409707.png)